molecular formula C11H11NO3 B2890764 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile CAS No. 2408958-36-9

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile

Cat. No.: B2890764
CAS No.: 2408958-36-9
M. Wt: 205.213
InChI Key: XIECRJVUDARDOZ-UHFFFAOYSA-N
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Description

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile is an organic compound characterized by the presence of an oxirane (epoxide) ring and a nitrile group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile typically involves the reaction of 4-hydroxyphenoxyacetonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. Recrystallization from solvents like acetonitrile is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile involves the reactivity of its oxirane ring and nitrile group. The oxirane ring can react with nucleophiles, leading to ring-opening reactions that form various functionalized products. The nitrile group can undergo reduction or hydrolysis, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile is unique due to its combination of an oxirane ring and a nitrile group, which provides a distinct set of chemical reactivities and applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-5-6-13-9-1-3-10(4-2-9)14-7-11-8-15-11/h1-4,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIECRJVUDARDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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